Azapropazone is used in the treatment of various rheumatic conditions . It is a moderately potent anti-inflammatory analgesic agent when compared, on a dose-for-weight basis in animal models and man, with standard drugs, such as aspirin, indomethacin, and Phenylbutazone . The dose range for the control of pain and inflammation in most rheumatic diseases is 1200–1800 mg daily . At this dose, its efficacy is roughly comparable to most other nonsteroidal anti-inflammatory drugs (NSAIDs) at their respective recommended daily doses .
Azapropazone is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the class of aminotriazines. It is characterized by its chemical formula and is known for its analgesic and anti-inflammatory properties. The compound is also recognized for its unique amphiprotic nature, which allows it to exhibit both acidic and basic characteristics in physiological conditions . Azapropazone was previously marketed under the trade name Rheumox and has been utilized primarily in the treatment of conditions like arthritis and gout due to its ability to inhibit cyclooxygenase enzymes, specifically COX-1 and COX-2 .
Additionally, azapropazone can participate in reactions that involve ionization due to its amphiprotic nature, allowing it to interact with other compounds in biological systems more effectively than traditional acidic NSAIDs .
The synthesis of azapropazone involves multiple steps typical for complex organic compounds. While detailed proprietary methods may exist, general synthetic routes include:
These methods ensure that azapropazone retains its unique structural characteristics essential for its biological activity .
Azapropazone is primarily used in clinical settings for:
Despite its efficacy, azapropazone has been withdrawn from several markets due to safety concerns associated with long-term use .
Azapropazone exhibits several notable interactions with other drugs:
Azapropazone shares structural similarities with several other NSAIDs but possesses unique characteristics due to its amphiprotic nature. Here are some comparable compounds:
Compound Name | Class | Unique Features |
---|---|---|
Phenylbutazone | Pyrazolone | Stronger anti-inflammatory effects; higher toxicity |
Indomethacin | Indole derivative | More potent COX inhibitor; higher gastrointestinal risk |
Piroxicam | Oxicam | Long half-life; similar anti-inflammatory properties |
Niflumic Acid | Aminophenol | Amphiprotic like azapropazone; different action profile |
Azapropazone's unique amphiprotic behavior allows it to be better tolerated by the gastric mucosa compared to traditional acidic NSAIDs, making it a subject of interest for further research into safer anti-inflammatory therapies .
The definitive three-dimensional structure of azapropazone has been elucidated through single crystal X-ray diffraction analysis, revealing significant deviations from previously postulated planar configurations [5] [6]. The crystallographic investigation employed Cu-Kα radiation on a Rigaku AFC6-R diffractometer, utilizing 2316 reflections for structure determination [5].
Table 1: X-ray Crystallographic Parameters for Azapropazone
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell a (Å) | 5.570(1) |
Unit Cell b (Å) | 14.593(3) |
Unit Cell c (Å) | 19.270(4) |
Volume (ų) | 1566.9(6) |
Z | 4 |
Formula Weight | 300.36 |
Density (calc.) (g/cm³) | 1.275 |
Temperature (K) | 298 |
Radiation | Cu-Kα (λ = 1.54178 Å) |
Resolution Range (Å) | 5.0-120.0° |
R-factor | 0.0950 |
wR-factor | 0.0563 |
Reflections Used | 2316 |
Goodness of Fit (S) | 2.68 |
The most striking feature revealed by the crystallographic analysis is the pronounced non-planarity of the tricyclic system, contradicting earlier theoretical proposals of complete planarity [5] [6]. The dihedral angles between the constituent ring systems demonstrate substantial deviations from coplanarity, with the benzene-triazine rings exhibiting an 11.7(7)° angle, triazine-pyrazolidine rings showing 32.9(7)°, and the most significant deviation occurring between benzene-pyrazolidine rings at 44.5(7)° [5].
Table 2: Selected Bond Lengths in Azapropazone
Bond/Angle | Length (Å) |
---|---|
C(1)-C(2) | 1.398(7) |
C(2)-C(3) | 1.369(6) |
C(3)-N(4) | 1.467(6) |
N(4)-C(5) | 1.366(6) |
C(5)-N(6) | 1.317(6) |
N(6)-C(6A) | 1.426(7) |
C(6A)-C(7) | 1.383(8) |
C(7)-C(8) | 1.386(8) |
C(8)-C(9) | 1.363(8) |
C(9)-C(10) | 1.398(7) |
C(10)-C(10A) | 1.382(7) |
C(10A)-N(11) | 1.418(6) |
N(11)-N(4) | 1.435(5) |
N(11)-C(1) | 1.428(6) |
C(1)-O(1) | 1.244(6) |
C(3)-O(3) | 1.231(6) |
C(5)-N(5) | 1.313(7) |
N(5)-C(51) | 1.472(8) |
N(5)-C(52) | 1.476(7) |
C(2)-C(21) | 1.496(7) |
C(21)-C(22) | 1.660(16) |
C(22)-C(23) | 1.254(16) |
The conformational analysis reveals distinct geometries for each ring system within the tricyclic framework [5]. The benzene ring maintains near-planarity with only a 0.014 Å maximum deviation at C(10), though a slight bend occurs about the C(7)C(10) axis creating a 1.9(7)° dihedral angle between ring halves [5]. In contrast, the triazine ring adopts a pronounced skewed boat conformation, with N(4) displaced 0.708 Å out of the best plane through N(11)C(10A)C(6A)N(6) [5]. The pyrazolidine ring exhibits relative planarity with a maximum deviation of 0.038 Å for N(4), maintained through charge delocalization within the β-keto-enol system [5].
Table 3: Dihedral Angles Demonstrating Non-Planarity
Ring System | Dihedral Angle (°) | Description |
---|---|---|
Rings 1-2 (benzene-triazine) | 11.7(7) | Slight deviation from planarity |
Rings 2-3 (triazine-pyrazolidine) | 32.9(7) | Moderate non-planarity |
Rings 1-3 (benzene-pyrazolidine) | 44.5(7) | Significant non-planarity |
Dimethylamino group to triazine plane | 24.1(8) | Steric interaction effect |
The crystal packing analysis reveals the formation of spiral chains along the crystallographic b-direction, stabilized by intermolecular hydrogen bonds between N(6)-H and O(1) of adjacent molecules, with a bond distance of 2.759(6) Å [5]. This hydrogen bonding pattern significantly influences the solid-state stability and provides insight into the zwitterionic nature of the compound [5].
Table 4: Ring Conformational Analysis
Ring | Conformation | Maximum Deviation (Å) | Notes |
---|---|---|---|
Benzene (Ring 1) | Nearly planar | 0.014 (C(10)) | Slight bend about C(7)C(10) axis |
Triazine (Ring 2) | Skewed boat | 0.708 (N(4)) | Non-planar due to steric interactions |
Pyrazolidine (Ring 3) | Roughly planar | 0.038 (N(4)) | Planarity from charge delocalization |
The electronic structure of azapropazone exhibits complex charge distribution patterns that fundamentally influence its molecular geometry and chemical behavior [5] [6]. Nuclear magnetic resonance spectroscopic investigations, combined with crystallographic evidence, conclusively demonstrate that azapropazone exists as a zwitterion in both solid and solution phases [5].
Table 5: Electronic Configuration and Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₄O₂ |
Molecular Weight | 298.34 g/mol |
Exact Mass | 298.142976 Da |
Zwitterionic Form | Yes |
Charge Distribution | Negative charge delocalized over β-keto-enol system |
Protonation Site | N(6) of triazine ring |
Conjugation Pattern | N(6)C(5)N(4)N(5) system with unequal conjugation |
Electronic State | Ground state, stable configuration |
Hydrogen Bonding | N(6)-H...O(1) intermolecular (2.759 Å) |
Stereochemistry | Single chiral center with rapid enantiomer inversion |
The charge distribution analysis reveals that the negative charge localizes predominantly within the β-keto-enol system spanning C(1)O(1)-C(2)-C(3)O(3), while the positive charge resides at N(6) of the triazine ring [5]. This zwitterionic configuration results from proton migration from the C(2) position to N(6), as evidenced by the absence of hydrogen density at C(2) in difference Fourier maps and the clear localization of hydrogen density at N(6) [5].
The conjugation patterns within azapropazone display remarkable asymmetry, particularly evident in the N(6)C(5)N(4)N(5) system [5]. The N(6)=C(5) double bond length of 1.317(6) Å indicates substantial π-character, while the C(5)-N(4) bond at 1.366(6) Å represents a conjugated single bond with reduced double bond character [5]. The C(5)-N(5) bond length of 1.313(7) Å demonstrates strong conjugation with the exocyclic dimethylamino group, though this conjugation exhibits directional preferences due to steric constraints [5].
Table 6: Bonding Patterns and Electronic Structure
Bond System | Bond Type | Length (Å) | Character |
---|---|---|---|
N(6)=C(5) | Double bond | 1.317(6) | π-system participation |
C(5)-N(4) | Single bond (conjugated) | 1.366(6) | Reduced from double bond |
C(5)-N(5) | Single bond (conjugated) | 1.313(7) | Strong conjugation |
N(11)-N(4) | Single bond | 1.435(5) | Non-conjugated |
C(1)-O(1) | Carbonyl (C=O) | 1.244(6) | Longer (delocalized) |
C(3)-O(3) | Carbonyl (C=O) | 1.231(6) | Shorter (localized) |
C(1)-C(2) | Conjugated single | 1.398(7) | Extended conjugation |
C(2)-C(3) | Conjugated single | 1.369(6) | Stronger conjugation |
Benzene ring | Aromatic | 1.363-1.398 | Delocalized π-electrons |
Triazine ring | Heterocyclic aromatic | Mixed single/double | Interrupted conjugation |
The carbonyl systems exhibit differential electronic characteristics reflecting the asymmetric charge distribution [5]. The C(1)-O(1) bond length of 1.244(6) Å indicates greater delocalization compared to C(3)-O(3) at 1.231(6) Å, consistent with enhanced electron density at the C(1) carbonyl through extended conjugation [5]. This electronic asymmetry directly contributes to the observed non-planarity and influences the molecule's interactions with biological targets [5].
The benzene ring maintains characteristic aromatic bond lengths ranging from 1.363(8) to 1.398(7) Å, indicating preserved aromaticity despite integration into the tricyclic framework [5]. However, the triazine ring exhibits mixed single and double bond character, with conjugation interrupted by the non-planar geometry enforced by steric interactions [5].
Azapropazone possesses a single stereogenic center at the C(2) position of the pyrazolidine ring, creating the potential for enantiomeric forms [5] [7]. The crystallographic analysis reveals that the solid-state structure corresponds to the S-configuration at this chiral center [5]. However, the stereochemical behavior of azapropazone in solution presents a fascinating case of rapid enantiomeric interconversion that significantly impacts its pharmacological properties [5].
Table 7: Stereochemical Properties and Dynamic Behavior
Parameter | Value |
---|---|
Chiral Centers | 1 (at C(2) position) |
Configuration | S-configuration in crystal |
Optical Activity | Racemic in solution |
Enantiomer Inversion | Rapid at room temperature |
Coalescence Temperature | -54 ± 1°C |
Activation Energy (ΔG‡) | 44.9 ± 0.2 kJ/mol |
Room Temperature Behavior | Equivalent N(CH₃)₂ groups |
Low Temperature Behavior | Non-equivalent N(CH₃)₂ groups |
NMR Methyl Equivalence | Exchange rate dependent |
Crystal Form | Single enantiomer |
Variable temperature nuclear magnetic resonance spectroscopy provides compelling evidence for the rapid interconversion between enantiomeric forms [5]. At room temperature, the dimethylamino methyl groups appear equivalent in the ¹H NMR spectrum, presenting as a single resonance at δ 3.19 ppm [5]. However, cooling to -85°C resolves this signal into two distinct peaks at δ 3.08 and 3.21 ppm, corresponding to the two diastereotopic methyl groups observed in the crystal structure [5].
The coalescence temperature for this dynamic process occurs at -54 ± 1°C, allowing calculation of the activation energy for enantiomeric interconversion as ΔG‡ = 44.9 ± 0.2 kJ/mol [5]. This relatively low energy barrier enables rapid equilibration between enantiomeric forms at physiological temperatures, effectively rendering azapropazone functionally achiral in biological systems [5].
The mechanism of enantiomeric interconversion involves pyramidal inversion at the stereogenic center, facilitated by the electron-withdrawing effects of the adjacent carbonyl groups [5]. This process results in a 310° rotation of the dimethylamino group about the C(5)-N(5) bond, interchanging the positions of the C(51) and C(52) methyl substituents [5].
Table 8: Three-Dimensional Conformational Analysis
Structural Feature | Geometry | Deviation/Angle |
---|---|---|
Tricyclic System | Non-planar | Up to 44.5° between rings |
Dimethylamino Group | Twisted from triazine plane | 24.1° average twist |
Propyl Side Chain | Extended conformation | Staggered rotamers |
Benzene Ring Planarity | Nearly planar with slight bend | 1.9° fold angle |
Triazine Ring Fold | Skewed boat conformation | 0.708 Å out-of-plane |
Pyrazolidine Ring | Envelope conformation | 0.038 Å envelope |
Steric Interactions | C(51)-methyl vs O(3) | 3.2 Å separation |
Hydrogen Bond Network | Intermolecular chains | 2.759 Å N-H...O |
The steric origins of the non-planar geometry trace directly to unfavorable interactions between the dimethylamino methyl groups and the carbonyl oxygen O(3) [5]. The closest approach between these moieties measures approximately 3.2 Å, significantly shorter than typical van der Waals radii, generating sufficient repulsion to distort the entire tricyclic framework [5]. This steric constraint manifests in the 24.1(8)° twist of the dimethylamino group relative to the triazine ring plane and propagates through the rigid π-system to produce the observed inter-ring dihedral angles [5].
Azapropazone demonstrates distinct thermal characteristics that are fundamental to understanding its stability profile and processing requirements. The compound exhibits thermal stability from room temperature up to approximately 140°C [1], making it suitable for standard pharmaceutical storage and handling conditions.
The melting point of azapropazone ranges from 217°C to 228°C, with values reported as 217°C [2] [3] in safety data sheets and up to 228°C in chemical databases [4] [5]. This variation in melting point data may reflect differences in sample purity, measurement methods, or crystalline forms. The compound appears to melt with decomposition, as indicated by the notation "melting point >140°C (dec.)" in some sources [1].
Phase behavior analysis reveals that azapropazone maintains its solid crystalline state under normal storage conditions. The thermal stability profile shows a progressive transition from stable solid through pre-decomposition heating (140-217°C) to melting with potential decomposition above 228°C. The boiling point is estimated at 441.59°C [4] [5], though this is a theoretical calculation as the compound likely decomposes before reaching this temperature.
Temperature Range (°C) | Thermal Behavior | Phase State | Notes |
---|---|---|---|
Room temperature - 140°C | Thermally stable | Solid crystalline | Stable storage conditions |
140-217°C | Pre-decomposition heating | Solid (softening) | Approaching melting point |
217-228°C | Melting with potential decomposition | Liquid (melting) | Melting point range varies by source |
>228°C | Thermal decomposition | Decomposition products | Decomposition begins after melting |
Azapropazone exhibits limited aqueous solubility with a water solubility of 0.641 mg/mL [6], classifying it as a poorly water-soluble compound. This low aqueous solubility is characteristic of the compound's hydrophobic nature, reflected in its logarithmic partition coefficient (LogP) values ranging from 0.92 to 2.16 [6] depending on the computational method used.
In polar solvents, azapropazone shows variable solubility depending on the solvent's hydrogen bonding capacity and polarity. The compound is reported as "slightly soluble" in both DMSO and methanol [1], making these solvents suitable for analytical applications. Enhanced solubility is observed in propylene glycol and other cosolvents, demonstrating the cosolvent effect typical for poorly water-soluble drugs [7] [8].
Nonpolar solvents generally provide poor solvation for azapropazone due to the compound's polar functional groups, including the dimethylamino substituent and the β-keto-enol system. The solubility behavior follows the general principle that polar solutes dissolve preferentially in polar solvents [9].
Solvent | Solubility Level | Comments |
---|---|---|
Water | Low (0.641 mg/mL) | Limited aqueous solubility |
DMSO | Slightly soluble | Suitable for analytical work |
Methanol | Slightly soluble | Suitable for analytical work |
Ethanol | Moderate | Better than water |
Propylene Glycol | Enhanced | Cosolvent effect |
Polar Solvents (general) | Variable (polarity dependent) | Depends on hydrogen bonding capacity |
Nonpolar Solvents (general) | Poor | Hydrophobic compound characteristic |
Azapropazone demonstrates amphiprotic character, possessing both acidic and basic functional groups within its molecular structure [10]. The compound exists as a zwitterion under physiological conditions [11] [12], with charge delocalization across the β-keto-enol system and protonation at the triazine ring nitrogen.
The acidic pKa value is reported as 6.5, corresponding to the enolic dione system [13]. This relatively low pKa indicates that the compound can donate a proton from the enolic hydroxyl group, particularly under basic conditions. The basic pKa value is predicted to be 4.32 [6], associated with the dimethylamino group's ability to accept protons.
The zwitterionic nature of azapropazone significantly influences its physicochemical properties, including solubility, stability, and biological activity. The compound's behavior in different pH environments affects its ionization state, which in turn impacts its dissolution rate and membrane permeability.
pH-dependent behavior shows that azapropazone's electrochemical properties are influenced by the solution pH due to its multiple ionizable centers [13]. This pH dependence is crucial for understanding the compound's behavior in biological systems and pharmaceutical formulations.
Azapropazone's IR spectrum provides characteristic absorption bands that serve as fingerprints for structural identification. Based on the compound's functional groups, expected IR absorptions include:
Carbonyl stretching appears in the region of 1650-1750 cm⁻¹, corresponding to the C=O bonds in the pyrazolone ring system [14] [15]. The aromatic C-H stretching occurs around 3020-3100 cm⁻¹, while aliphatic C-H stretching appears at 2800-3000 cm⁻¹ [15] [16].
Nitrogen-containing functional groups contribute characteristic absorptions, with C-N stretching typically observed around 1000-1300 cm⁻¹. The dimethylamino group provides additional fingerprint bands in the mid-IR region.
¹H NMR studies reveal that azapropazone undergoes rapid inversion between enantiomers at room temperature [11] [17]. This dynamic behavior slows at lower temperatures, with an activation energy barrier (ΔG‡) of 44.9(2) kJ mol⁻¹ [11].
Chemical shift patterns reflect the compound's zwitterionic structure. The aromatic protons appear in the expected downfield region (7-8 ppm), while the dimethylamino protons appear as a characteristic singlet around 2.95 ppm [11]. The propyl chain protons show typical aliphatic splitting patterns.
¹³C NMR spectroscopy provides information about the carbon framework, with carbonyl carbons appearing around 160-180 ppm and aromatic carbons in the 120-140 ppm region [18].
UV-Vis absorption characteristics of azapropazone are determined by its conjugated aromatic system and chromophoric groups [19] [20]. The compound exhibits absorption in the UV region due to π→π* transitions in the tricyclic aromatic system.
Characteristic absorption maxima are expected around 250-300 nm, typical for substituted benzotriazine systems. The molar absorptivity depends on the extent of conjugation and the specific electronic transitions involved.
Solvent effects on UV-Vis spectra may be observed due to the compound's hydrogen bonding capabilities and zwitterionic nature, with potential shifts in absorption maxima depending on the solvent polarity and pH [21].
Physicochemical Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₀N₄O₂ | Multiple sources |
Molecular Weight (g/mol) | 300.36 | Consistent across sources |
Melting Point (°C) | 217-228°C | Safety data sheets |
Density (g/cm³) | 1.0975 (estimated) | ChemicalBook estimate |
Water Solubility (mg/mL) | 0.641 | ALOGPS prediction |
LogP | 0.92-2.16 | Various computational methods |
pKa (acid) | 6.5 | Electrochemical study |
pKa (base) | 4.32 | Chemaxon prediction |
Appearance | Light yellow to light green solid | Toronto Research Chemicals |